Europium(III) phosphate
Description
Contextual Significance of Lanthanide Orthophosphates in Advanced Materials Science
Lanthanide orthophosphates (LnPO₄) are a class of inorganic compounds that have garnered considerable attention in materials science. Their importance stems from their high thermal stability and chemical inertness. These materials can be synthesized in various crystalline forms, including monoclinic (monazite), tetragonal (xenotime), and hexagonal (rhabdophane) structures, with the specific phase depending on the ionic radius of the lanthanide and the synthesis conditions. vu.ltacs.orgnih.gov For instance, lanthanide orthophosphates from lanthanum to dysprosium tend to form a hexagonal structure under hydrothermal treatment, which can be converted to a monoclinic monazite (B576339) structure upon calcination at high temperatures. acs.orgnih.gov
The diverse morphologies achievable, such as nanowires, nanorods, and nanospheres, further enhance their applicability in various advanced technologies. acs.orgvu.lt The ability to dope (B7801613) these host lattices with other lanthanide ions allows for the tuning of their optical and magnetic properties, making them suitable for applications ranging from phosphors in lighting and displays to biomedical imaging and catalysis. vu.ltugr.es The stability of the phosphate (B84403) group in acidic and basic solutions also makes these materials robust for various applications. semanticscholar.org
Fundamental Principles of Europium(III) Luminescence in Phosphate Host Matrices
The luminescence of Europium(III) ions in a phosphate host is a well-studied phenomenon. The characteristic red emission of Eu³⁺ arises from ⁵D₀ → ⁷Fⱼ (where J = 0, 1, 2, 3, 4) electronic transitions. researchgate.netlum.lv The most prominent of these are the ⁵D₀ → ⁷F₁ (magnetic dipole transition) and ⁵D₀ → ⁷F₂ (electric dipole transition) emissions. acs.org The intensity ratio of these two transitions is highly sensitive to the local symmetry of the Eu³⁺ ion. A higher I(⁵D₀→⁷F₂)/I(⁵D₀→⁷F₁) ratio indicates that the Eu³⁺ ion occupies a site with low symmetry, lacking an inversion center. rsc.orgscispace.com
Overview of Current Research Trajectories and Challenges for Eu(III) Phosphate
Current research on Europium(III) phosphate is multifaceted, exploring new synthesis methods, investigating size and morphology effects on luminescence, and expanding its applications. Researchers are developing facile and controllable synthesis routes, such as hydrothermal methods and co-precipitation, to produce EuPO₄ nano/microstructures with desired properties. rsc.orgscispace.com A significant area of interest is the fabrication of core-shell nanostructures, such as SiO₂@EuPO₄, which have shown enhanced photoluminescence intensity compared to pure EuPO₄ structures. rsc.orgscispace.com
A major challenge in the field is the concentration quenching of luminescence, where the emission intensity decreases at high Eu³⁺ concentrations. lum.lv Studies are focused on understanding the mechanism of this quenching, which is often dominated by dipole-dipole interactions, and determining the critical distance for energy transfer between Eu³⁺ ions. lum.lv Another challenge is the potential for photobleaching, especially in as-deposited thin films, although annealing can improve photostability. rsc.org Furthermore, the environmental impact of phosphate mining and the presence of impurities like heavy metals in phosphate rock pose broader challenges for the sustainable production of phosphate-based materials. phosphorusplatform.eu Future research will likely continue to address these challenges, aiming to enhance the quantum yield and stability of EuPO₄-based materials for advanced applications.
Detailed Research Findings
Synthesis and Structural Properties
This compound can be synthesized through various methods, including solid-state reactions, co-precipitation, hydrothermal synthesis, and sol-gel methods. lum.lv The resulting crystal structure is typically of the monazite type, which is a monoclinic system with the space group P2₁/n. wikipedia.org The table below summarizes the typical lattice parameters for monazite EuPO₄.
| Parameter | Value | Reference |
| a | 668.13(10) pm | |
| b | 686.18(9) pm | |
| c | 634.91(8) pm | |
| β | 103.96(1)° | |
| Z | 4 |
The structure consists of chains of alternating EuO₉ polyhedra and PO₄ tetrahedra. This arrangement provides a stable three-dimensional framework.
Luminescent Properties
The luminescence of EuPO₄ is characterized by sharp emission lines in the red region of the spectrum, corresponding to the ⁵D₀ → ⁷Fⱼ transitions of the Eu³⁺ ion. The most intense emission is typically the ⁵D₀ → ⁷F₂ transition around 612-615 nm. semanticscholar.orglum.lv
| Transition | Wavelength (nm) |
| ⁵D₀ → ⁷F₁ | ~592 |
| ⁵D₀ → ⁷F₂ | ~612 |
| ⁵D₀ → ⁷F₃ | ~652 |
| ⁵D₀ → ⁷F₄ | ~684 |
Data compiled from various sources. lum.lv
The relative intensities of these peaks are influenced by factors such as particle size, morphology, and the local symmetry of the Eu³⁺ ions. lum.lvrsc.org For instance, in core-shell SiO₂@EuPO₄ nanostructures, the ⁵D₀ → ⁷F₂ transition is significantly stronger than the ⁵D₀ → ⁷F₁ transition, indicating that the Eu³⁺ ions occupy low symmetry sites. rsc.orgscispace.com
Structure
2D Structure
Properties
IUPAC Name |
europium(3+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNZTHUWRRLWOA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928975 | |
| Record name | Europium(3+) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13537-10-5 | |
| Record name | Europium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium(3+) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
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Structural Characterization and Crystallographic Analysis of Europium Iii Phosphate Materials
Diffraction-Based Structural Elucidation
Diffraction methods are paramount in determining the crystal structure, phase purity, and crystallinity of EuPO₄ materials.
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity Determination
Powder X-ray Diffraction (PXRD) is a primary tool for the phase identification and assessment of the crystalline nature of europium(III) phosphate (B84403). The technique allows for the distinction between its different polymorphic and hydrated forms.
Hydrated europium(III) orthophosphate (EuPO₄·nH₂O), often with a rhabdophane (B76276) structure, can be synthesized from aqueous solutions. acs.org This hexagonal crystal structure is stable up to 600 °C. acs.org Upon calcination at temperatures exceeding 600 °C, a phase transformation occurs, resulting in the formation of anhydrous, monoclinic EuPO₄, which is isomorphous to monazite (B576339). acs.org This transformation is clearly observable in PXRD patterns, showing a shift from the hexagonal (rhabdophane) to the monoclinic (monazite) phase.
The PXRD patterns of synthesized EuPO₄ are often compared with standard diffraction patterns from databases, such as the PDF (Powder Diffraction File) No. 20-1044 for hexagonal EuPO₄, to confirm phase purity. rsc.org The crystallinity of the material is indicated by the sharpness of the diffraction peaks; broad peaks suggest a nanocrystalline or amorphous nature, while sharp, well-defined peaks indicate a high degree of crystallinity. rsc.orgmdpi.com For instance, the PXRD patterns of EuPO₄ nanoparticles can reveal their crystalline nature with minimal amorphous contribution. mdpi.com
In the context of composite materials, PXRD is used to identify the constituent phases. For example, in glass-ceramics containing europium phosphate, PXRD can confirm the presence of the EuPO₄ crystalline phase alongside other phases like Te₄P₂O₁₃. researchgate.net Similarly, in materials where Eu³⁺ is doped into other phosphate hosts, PXRD helps in identifying whether EuPO₄ exists as a separate phase or if Eu³⁺ ions are incorporated into the host lattice. acs.orgpwr.edu.pl
Single-Crystal X-ray Diffraction for Atomic Arrangement and Coordination Geometry
Single-crystal X-ray diffraction (SXRD) provides the most precise information on the atomic arrangement, bond lengths, bond angles, and coordination geometry within the europium(III) phosphate crystal lattice.
Anhydrous this compound (EuPO₄) crystallizes in the monoclinic monazite structure type with the space group P2₁/n. wikipedia.org The lattice parameters have been determined as a = 6.639(3) Å, b = 6.823(3) Å, c = 6.318(3) Å, and β = 104.00(4)°. researchgate.net In this structure, the Eu³⁺ ion is coordinated by oxygen atoms.
In more complex phosphate structures containing europium(III), SXRD reveals detailed coordination environments. For example, in silver europium(III) polyphosphate (AgEu(PO₃)₄), the structure consists of infinite (PO₃)n chains built from corner-sharing PO₄ tetrahedra. iucr.org The Eu³⁺ cations are located between these chains and are coordinated by eight oxygen atoms, forming EuO₈ dodecahedra that are isolated from each other. iucr.org The Eu-O distances in this compound range from 2.355(5) Å to 2.508(5) Å. iucr.org
In the case of dipotassium (B57713) this compound tungstate (B81510) (K₂Eu(PO₄)(WO₄)), SXRD analysis shows it crystallizes in the orthorhombic space group Ibca. nih.govrsc.org There is a single crystallographically unique Eu³⁺ site, which is coordinated by eight oxygen atoms, forming a distorted triangular dodecahedron. nih.govrsc.org The coordination environment around the Eu³⁺ ion is influenced by both phosphate (PO₄) and tungstate (WO₄) groups. nih.gov
The precise data from SXRD, including atomic coordinates and displacement parameters, are crucial for understanding the structure-property relationships in these materials.
| Compound | Crystal System | Space Group | Lattice Parameters | Z | Reference |
| EuPO₄ | Monoclinic | P2₁/n | a = 6.639(3) Å, b = 6.823(3) Å, c = 6.318(3) Å, β = 104.00(4)° | 4 | researchgate.net |
| AgEu(PO₃)₄ | Monoclinic | P2₁/n | a = 9.9654(3) Å, b = 13.1445(7) Å, c = 7.2321(3) Å, β = 90.42(1)° | 4 | iucr.org |
| K₂Eu(PO₄)(WO₄) | Orthorhombic | Ibca | a = 10.5181(3) Å, b = 10.7099(3) Å, c = 13.2016(4) Å | 8 | nih.gov |
Vibrational and Electronic Spectroscopic Probes for Structural Information
Spectroscopic techniques are essential for probing the local environment of atoms and functional groups within this compound, complementing the long-range structural information from diffraction methods.
Fourier Transform Infrared (FTIR) Spectroscopy for Phonon Modes and Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the vibrational modes of the phosphate (PO₄³⁻) group and other functional groups, such as hydroxyl (OH⁻) groups in hydrated samples. The vibrations of the PO₄³⁻ tetrahedron are particularly informative.
In this compound materials, the characteristic vibrational modes of the PO₄³⁻ group are observed in the FTIR spectra. These include:
ν₁ symmetric stretching mode: Typically observed around 962 cm⁻¹. researchgate.net
ν₂ bending mode: A weak peak often seen around 474 cm⁻¹. researchgate.net
ν₃ asymmetric stretching mode: This triply degenerate vibration often splits into multiple bands, for example, at 1091 cm⁻¹ and 1033 cm⁻¹. researchgate.net
ν₄ bending mode: This triply degenerate mode also splits and is observed at wavenumbers such as 603 cm⁻¹ and 564 cm⁻¹. researchgate.net
The presence of water molecules and hydroxyl groups in hydrated EuPO₄ is indicated by bands around 3420 cm⁻¹ (H-O-H stretching) and 1641 cm⁻¹ (H-O-H bending), as well as bands at 3570 cm⁻¹ (stretching) and 632 cm⁻¹ (librational) for apatitic OH⁻ groups when Eu³⁺ is doped into hydroxyapatite (B223615) structures. researchgate.net The addition of Eu₂O₃ to phosphate-based glasses can lead to the depolymerization of phosphate chains, which is reflected in changes in the FTIR spectra. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Reference |
| ν₁ (PO₄³⁻) | 962 | Symmetric P-O stretch | researchgate.net |
| ν₂ (PO₄³⁻) | 474 | O-P-O bend | researchgate.net |
| ν₃ (PO₄³⁻) | 1033, 1091 | Asymmetric P-O stretch | researchgate.net |
| ν₄ (PO₄³⁻) | 564, 603 | O-P-O bend | researchgate.net |
| ν (OH⁻) | 3570 | OH stretch | researchgate.net |
| δ (H₂O) | 1641 | H-O-H bend | researchgate.net |
Raman Spectroscopy for Lattice Vibrations and Network Structure
Raman spectroscopy is a complementary vibrational technique that is particularly sensitive to the symmetric vibrations of the phosphate network and lattice vibrations (external modes).
For rare-earth phosphates, Raman spectroscopy can identify between 8 to 11 peaks related to the vibrational modes of the PO₄ tetrahedron. rsc.org The most prominent peak, assigned to the ν₁ symmetric stretching mode of the PO₄ tetrahedron, shifts to higher wavenumbers as the ionic radius of the rare-earth element decreases. rsc.org In phosphate glasses, Raman spectra can distinguish between different phosphate structural units, such as Q⁰ (isolated tetrahedra), Q¹ (end chain units), and Q² (middle chain units), providing insight into the degree of polymerization of the phosphate network. iaea.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of the elements present in the top few nanometers of a material.
For this compound, XPS is used to confirm the +3 oxidation state of europium. The Eu 3d core level spectrum shows a characteristic doublet, Eu 3d₅/₂ and Eu 3d₃/₂. For Eu³⁺, the Eu 3d₅/₂ peak is typically observed at a binding energy of around 1135.0 eV, and the Eu 3d₃/₂ peak appears at approximately 1164.5 eV. nih.govresearchgate.net The presence of "shake-down" satellite peaks at lower binding energies is also a characteristic feature of Eu³⁺ compounds, resulting from charge transfer coexcitations from ligand orbitals (O 2p) to the partially filled 4f subshell of europium. vitorge.name
In some cases, XPS can reveal the presence of both Eu²⁺ and Eu³⁺. The Eu 3d₅/₂ component for Eu²⁺ appears at a lower binding energy, around 1124.4 eV. nih.gov This allows for the quantification of the Eu²⁺/Eu³⁺ ratio on the material's surface. acs.orgnih.gov
XPS also provides information on the other elements present. The O 1s spectrum can be deconvoluted to distinguish between oxygen in different chemical environments, such as P-O bonds (around 531.9 eV) and metal-oxygen bonds. researchgate.net The P 2p peak is also analyzed to confirm the phosphate environment. The surface elemental ratios, such as Ca/P in europium-doped hydroxyapatite, can also be determined from XPS data. researchgate.net
| Core Level | Binding Energy (eV) | Assignment | Reference |
| Eu 3d₅/₂ | ~1135.0 | Eu³⁺ | nih.gov |
| Eu 3d₃/₂ | ~1164.5 | Eu³⁺ | researchgate.net |
| Eu 3d₅/₂ | ~1124.4 | Eu²⁺ | nih.gov |
| O 1s | ~531.9 | P-O | researchgate.net |
| C 1s | 285.0 | Adventitious Carbon (Reference) | nih.gov |
Microscopic and Elemental Compositional Analysis
The microscopic morphology and elemental composition of this compound (EuPO₄) materials are critical for understanding their structure-property relationships. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Energy-Dispersive X-ray Spectroscopy (EDS/EDX) provide detailed insights into the surface features, nanoscale structure, and elemental distribution within these materials.
Scanning Electron Microscopy (SEM) for Surface Morphology and Homogeneity
SEM analysis is instrumental in revealing the surface topography, particle shape, and degree of agglomeration in EuPO₄ materials. Studies have shown that the morphology of EuPO₄ can vary significantly depending on the synthesis method. For instance, SEM images have depicted EuPO₄ materials with sponge-like surface morphologies and some degree of aggregation. rsc.org The homogeneity of the material, in terms of particle size and distribution, can also be assessed. In some preparations, SEM has revealed a uniform distribution of spherical nanoparticles. rsc.org The surface morphology of doped EuPO₄ materials, such as those incorporated into phosphate glasses, has also been examined, confirming their amorphous nature in some cases. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping and Compositional Analysis
EDS/EDX is a powerful technique used in conjunction with SEM and TEM to determine the elemental composition of EuPO₄ materials and map the distribution of constituent elements. EDS analysis consistently confirms the presence of europium (Eu), phosphorus (P), and oxygen (O) as the primary elements in EuPO₄. rsc.org This technique is particularly useful for verifying the incorporation of dopants and for assessing the uniformity of elemental distribution. arabjchem.org For instance, in europium-doped materials, EDS elemental mapping can confirm the homogeneous distribution of europium throughout the host matrix. rsc.org In more complex systems, such as EuPO₄ nanorods formed on a titanium phosphate substrate, EDS mapping can clearly distinguish between the different phases present. arabjchem.org The quantitative capabilities of EDS can also provide the elemental percentages, offering a comprehensive compositional analysis of the synthesized materials. researchgate.net
Polymorphism, Phase Transitions, and Thermal Stability
This compound exhibits polymorphism, meaning it can exist in different crystal structures. The most common polymorphs are the hexagonal (rhabdophane) and monoclinic (monazite) forms. The stability of these phases and the transitions between them are significantly influenced by factors such as temperature and hydration state.
Investigation of Hexagonal (Rhabdophane) and Monoclinic (Monazite) Polymorphs
At lower temperatures, EuPO₄ typically crystallizes in the hexagonal rhabdophane structure, which is often a hydrated form (EuPO₄·nH₂O). researchgate.netcsic.es This hexagonal phase is considered the low-temperature polymorph. csic.esugr.es Upon heating, the hexagonal rhabdophane phase undergoes a transformation to the anhydrous monoclinic monazite structure. researchgate.net The monazite phase is isomorphous with other lanthanide phosphates and is the more stable form at higher temperatures. researchgate.net The crystal structure of the rhabdophane phase has been described with different space groups, including hexagonal P6₂22 and monoclinic C2 for the hydrated form. researchgate.net The monazite phase belongs to the monoclinic space group P2₁/n. The specific crystallographic site symmetry of the Eu³⁺ ion differs between the two polymorphs (D₂ in rhabdophane and C₁ in monazite), which has a significant impact on its luminescence properties.
Thermal Analysis (TG-DSC, TG-FTIR) of Dehydration and Phase Transformation Kinetics
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), often coupled with Fourier-transform infrared spectroscopy (TG-FTIR), are essential techniques for studying the thermal behavior of EuPO₄. These methods allow for the monitoring of mass loss associated with dehydration and the detection of thermal events corresponding to phase transitions.
TGA of hydrated EuPO₄ (rhabdophane) shows a characteristic mass loss corresponding to the removal of water molecules. researchgate.net This dehydration process is typically completed at temperatures up to around 600°C. researchgate.netresearchgate.net DSC curves reveal endothermic peaks associated with this dehydration. researchgate.net Following the complete loss of water, an exothermic peak is observed in the DSC curve at higher temperatures, typically in the range of 750-950°C. researchgate.net This exothermic event signifies the irreversible phase transformation from the hexagonal rhabdophane structure to the monoclinic monazite structure. researchgate.net The kinetics of this transformation can be investigated using methods like the Kissinger model to determine activation energies. researchgate.net
Table 2: Thermal Events in this compound
| Temperature Range (°C) | Observed Event | Technique | Reference |
| 100 - 250 | Dehydration (loss of water) | TGA/DSC | researchgate.net |
| Up to 600 | Complete dehydration | TGA | researchgate.netresearchgate.net |
| 750 - 950 | Phase transformation (Hexagonal → Monoclinic) | DSC | researchgate.net |
The study of these thermal processes is crucial for controlling the synthesis of EuPO₄ with a desired crystal structure and for understanding its stability under different thermal conditions.
Influence of Synthetic Conditions on Crystal Structure and Microstructure
The crystal structure and microstructure of this compound (EuPO₄) are profoundly influenced by the synthetic methodology employed. Researchers have demonstrated that by carefully controlling reaction parameters such as temperature, pH, precursors, and the presence of additives, it is possible to selectively synthesize EuPO₄ with either a hexagonal (rhabdophane) or monoclinic (monazite) crystal structure, and to control its morphology from nanoparticles to complex microstructures.
The synthesis of hydrated europium(III) orthophosphate (EuPO₄·nH₂O) via precipitation from an aqueous solution at a neutral pH typically results in the formation of the hexagonal rhabdophane phase. acs.orgresearchgate.net These nanocrystalline materials, with particle sizes ranging from 5 to 40 nm, are stable up to a calcination temperature of 600 °C. acs.orgresearchgate.net Upon heating beyond this temperature, a phase transformation occurs. The loss of water molecules induces a structural change from the hexagonal form to the anhydrous monoclinic monazite structure. acs.orgresearchgate.net This transformation is a critical factor in obtaining the desired crystal phase for various applications.
Hydrothermal synthesis offers another versatile route for controlling the crystallographic and morphological characteristics of EuPO₄. By adjusting the molar ratio of reactants, such as the phosphate to europium ratio (PO₄/Eu), and the pH of the precursor solution, various microstructures can be achieved. For instance, cluster-like, flower-like, and spherical EuPO₄ nano/microstructures have been successfully synthesized using hydrothermal methods. rsc.org In mixed rare earth orthophosphates containing europium, such as LaₓGd₁₋ₓPO₄:Eu³⁺, increasing the lanthanum content in a hydrothermal process can drive a phase change from hexagonal to monoclinic, concurrently altering the microstructure from nanorods to nanowires. researchgate.netnih.gov The choice of phosphate precursor in hydrothermal synthesis also plays a significant role. For example, using diammonium hydrogen phosphate ((NH₄)₂HPO₄) versus ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) can lead to different crystal structures at lower temperatures, with the pure monoclinic phase being achieved at temperatures of 180 °C and higher with (NH₄)₂HPO₄. mdpi.com
Solid-state reactions represent a more traditional approach, typically involving high-temperature annealing to produce crystalline EuPO₄. For instance, reacting stoichiometric amounts of starting materials like Y₂O₃, Eu₂O₃, V₂O₅, and (NH₄)₂HPO₄ at temperatures up to 1150 °C has been used to synthesize mixed vanadate (B1173111)/phosphate compounds. aip.org Another method involves the precipitation of EuPO₄ from a europium(III) chloride solution with phosphoric acid, followed by annealing the precipitate at 1100 °C to yield nanocrystals. aip.org
Furthermore, innovative techniques like melt-quenching have been employed to create monoclinic EuPO₄ crystals directly within a glass matrix. By incorporating phosphorus pentoxide (P₂O₅) into an antimony-germanate-silicate glass, the formation of the monoclinic EuPO₄ phase occurs during the cooling process without the need for subsequent heat treatment. mdpi.com
The following tables summarize the influence of various synthetic conditions on the resulting crystal structure and microstructure of this compound, based on findings from multiple research studies.
Table 1: Effect of Synthesis Method and Temperature on this compound
| Synthesis Method | Precursors | Temperature (°C) | Resulting Crystal Phase | Resulting Microstructure |
| Precipitation | Eu³⁺ aqueous solution | Ambient, then calcined > 600 | Monoclinic (monazite) | Nanocrystals (5-40 nm initially) |
| Precipitation | Eu³⁺ aqueous solution | Ambient (as-synthesized) | Hexagonal (rhabdophane, hydrated) | Nanocrystals (5-40 nm) |
| Hydrothermal | Europium nitrate (B79036), NH₄H₂PO₄ | 100 | Hexagonal | Cluster-like, flower-like, or spherical depending on PO₄/Eu ratio and pH |
| Hydrothermal | La(NO₃)₃, Gd(NO₃)₃, Eu(NO₃)₃, NH₄H₂PO₄ | 160 | Hexagonal to Monoclinic | Nanorods to Nanowires (with increasing La content) |
| Hydrothermal | La(NO₃)₃, Eu(NO₃)₃, (NH₄)₂HPO₄ | ≥ 180 | Pure Monoclinic | Nanoparticles |
| Solid-State Reaction | EuCl₃, H₃PO₄ | 1100 (annealing) | Not specified, but crystalline | Nanocrystals (~30 nm) |
| Melt-Quenching | Sb₂O₃, Ge₂O₃, SiO₂, Al₂O₃, Na₂O, P₂O₅, Eu₂O₃ | Melt, then quench | Monoclinic | Nano- and microcrystals within glass matrix |
Table 2: Influence of Precursor and pH on this compound (Hydrothermal Synthesis)
| Phosphate Precursor | PO₄/Eu Molar Ratio | pH | Resulting Crystal Phase | Resulting Microstructure |
| NH₄H₂PO₄ | 60 | 0.70 | Hexagonal | Good crystallinity |
| NH₄H₂PO₄ | 200 | 0.85 | Hexagonal | Good crystallinity |
| (NH₄)₂HPO₄ | Not Specified | Not Specified | Monoclinic (at ≥ 180 °C) | Nanoparticles |
| NH₄H₂PO₄ | Not Specified | Not Specified | Mixed/different phases at lower temps | Nanoparticles |
Advanced Spectroscopic Investigations of Europium Iii Luminescence Properties
Luminescence Spectroscopy Characterization
Luminescence spectroscopy serves as a powerful, non-destructive tool for probing the electronic structure and local environment of Eu³⁺ ions within a host material. By analyzing the absorption and emission of light, detailed information regarding energy levels, transition probabilities, and the influence of the surrounding crystal lattice can be obtained.
The excitation spectrum of Europium(III) phosphate (B84403) provides critical insights into the mechanisms by which the Eu³⁺ ion absorbs energy before emitting light. These spectra are typically characterized by a combination of broad charge transfer bands and sharp, well-defined f-f transitions.
Charge Transfer Bands (CTB): A prominent feature in the excitation spectra of many europium compounds is a broad absorption band in the ultraviolet region. researchgate.net This band arises from a ligand-to-metal charge transfer (LMCT) process, where an electron from the oxygen ligands of the phosphate group is transferred to an empty orbital of the Eu³⁺ ion. The position and intensity of the CTB are highly dependent on the covalency of the Eu-O bond and the coordination environment of the europium ion. For instance, in some europium pyridine-dicarboxylates, a CTB is observed between 360–400 nm, indicating significant energy transfer through this state. researchgate.net The energy of the CTB can be influenced by various factors, including the presence of different substituents on the ligand, which can alter its polarizability. researchgate.net In some cases, dehydration of a Eu(III) complex can lead to the formation of stabilized CT excited states, resulting in additional absorption bands. nih.gov
f-f Transitions: In addition to the broad CTB, the excitation spectra exhibit a series of sharp, narrow absorption lines corresponding to direct excitation of the Eu³⁺ ion's 4f electrons. These transitions occur between the ⁷F₀ ground state and various excited states. One of the most commonly observed and studied transitions is the ⁷F₀→⁵L₆ transition, which typically appears around 394 nm. Other notable f-f transitions include those to the ⁵D₂, ⁵D₁, and ⁵D₀ states. The intensities of these transitions are governed by quantum mechanical selection rules. While some transitions are allowed, others are formally forbidden but can gain intensity through interactions with the local crystal field. The analysis of these f-f transitions, often guided by the Judd-Ofelt theory, can provide valuable information about the symmetry of the Eu³⁺ site.
The following table summarizes prominent f-f transitions observed in the absorption spectra of europium(III) compounds.
| Transition | Wavelength (nm) Range | Dipole Character |
| ⁷F₆ ← ⁷F₀ | 1850–2200 | Electric Dipole (ED) |
| ⁵D₀ ← ⁷F₁ | 585–600 | Magnetic Dipole (MD) |
| ⁵D₀ ← ⁷F₀ | 570–585 | Electric Dipole (ED) |
| ⁵D₁ ← ⁷F₁ | 530–540 | Electric Dipole (ED) |
| ⁵D₁ ← ⁷F₀ | 520–530 | Magnetic Dipole (MD) |
| ⁵D₂ ← ⁷F₁ | 470–480 | Electric Dipole (ED) |
| ⁵D₂ ← ⁷F₀ | 460–470 | Electric Dipole (ED) |
| ⁵L₆ ← ⁷F₀ | 390-400 | Electric Dipole (ED) |
Data sourced from a comprehensive review on europium(III) spectroscopy.
Upon excitation, the Eu³⁺ ion relaxes to the ⁵D₀ excited state, from which it decays to the various ⁷Fᴊ (J = 0, 1, 2, 3, 4) levels of the ground state multiplet, resulting in a series of characteristic emission bands. The analysis of these emission spectra provides a wealth of information about the local environment of the Eu³⁺ ion.
The emission spectrum is dominated by a set of sharp lines corresponding to the ⁵D₀→⁷Fᴊ transitions.
⁵D₀→⁷F₀: This transition, typically appearing around 578-580 nm, is forbidden by selection rules but can be observed with weak intensity if the Eu³⁺ ion occupies a site with low symmetry (Cₙ, Cₙᵥ, or Cₛ). The presence of this transition is a strong indicator that the Eu³⁺ ion is located in a non-centrosymmetric environment. In some materials, the presence of two distinct lines for this transition suggests that Eu³⁺ ions occupy two different crystallographic sites. mdpi.com
⁵D₀→⁷F₁: This magnetic dipole transition, found around 590-595 nm, is largely independent of the host matrix. aip.org Its intensity is often used as an internal standard for comparing the intensities of other transitions.
⁵D₀→⁷F₂: This electric dipole transition, typically the most intense and located around 610-620 nm, is known as a "hypersensitive" transition. Its intensity is extremely sensitive to the local symmetry of the Eu³⁺ ion. A high intensity ratio of the ⁵D₀→⁷F₂ to the ⁵D₀→⁷F₁ transition (the asymmetry ratio) indicates a low-symmetry environment and a high degree of covalency in the Eu-O bonds. This ratio is a powerful probe of the coordination environment. aip.org
⁵D₀→⁷F₃: This transition is typically weak and appears around 650 nm.
⁵D₀→⁷F₄: This transition, observed around 700 nm, is also an electric dipole transition and its intensity can provide further information about the local environment.
The relative intensities of these transitions, particularly the asymmetry ratio (I(⁵D₀→⁷F₂)/I(⁵D₀→⁷F₁)), are a cornerstone of the analysis of Eu³⁺ emission spectra. This ratio serves as a spectroscopic probe of the site symmetry in which the europium ion is situated. aip.org
Time-resolved luminescence spectroscopy is a powerful technique used to study the dynamic processes that occur after the excitation of the Eu³⁺ ion. By measuring the decay of the luminescence intensity over time, one can determine the luminescence lifetime (τ), which is the average time the Eu³⁺ ion spends in the excited ⁵D₀ state before returning to the ground state.
The luminescence lifetime is a crucial parameter as it is influenced by both radiative and non-radiative decay processes. The radiative decay rate is an intrinsic property of the Eu³⁺ ion, while the non-radiative decay rate is highly sensitive to the local environment. Non-radiative processes, such as multiphonon relaxation and energy transfer to quenching centers, can significantly shorten the luminescence lifetime.
In Europium(III) phosphate, the lifetime of the ⁵D₀ emission is typically in the millisecond range. researchgate.net However, the presence of high-frequency vibrations, such as those from O-H oscillators in coordinated water molecules, can provide an efficient pathway for non-radiative decay, leading to a shorter lifetime. rsc.org The study of luminescence lifetimes in different environments, such as in H₂O versus D₂O, can help quantify the number of water molecules coordinated to the Eu³⁺ ion.
The luminescence properties of this compound are often strongly dependent on temperature. Studying this dependence provides valuable insights into the mechanisms of thermal quenching and, in some cases, emission enhancement.
Thermal Quenching: In many materials, the luminescence intensity of Eu³⁺ decreases as the temperature increases. This phenomenon, known as thermal quenching, is primarily caused by an increase in non-radiative decay rates at higher temperatures. Several mechanisms can contribute to thermal quenching:
Multiphonon Relaxation: At higher temperatures, the population of higher-energy vibrational modes (phonons) in the host lattice increases. This can enhance the probability of non-radiative relaxation from the ⁵D₀ excited state to the ⁷Fᴊ ground states.
Energy Transfer to Quenching Sites: Increased thermal energy can promote the migration of excitation energy to quenching sites within the material, such as defects or impurities.
Back Energy Transfer: In systems with organic ligands, increasing temperature can enhance the probability of back energy transfer from the excited state of the europium ion to the triplet state of the ligand or to a charge transfer state.
The temperature at which the luminescence intensity is reduced to 50% of its initial value is known as the quenching temperature (T₅₀) and is an important parameter for practical applications.
Emission Enhancement: Interestingly, some Eu³⁺-doped materials exhibit an increase in luminescence intensity with increasing temperature, a phenomenon known as anti-thermal quenching or negative thermal expansion. researchgate.netmdpi.com This unusual behavior can be attributed to several factors:
Thermally Enhanced Energy Transfer: In certain crystal structures, negative thermal expansion can lead to a contraction of the lattice with increasing temperature. This can decrease the distance between Eu³⁺ ions, thereby enhancing the efficiency of energy transfer between them. researchgate.netmdpi.com
Trapping and Detrapping of Charge Carriers: In some materials, thermally activated detrapping of charge carriers from shallow traps can lead to an increase in the population of the Eu³⁺ excited state and thus enhanced emission. researchgate.net
The study of temperature-dependent luminescence is crucial for the development of thermally stable phosphors for applications such as solid-state lighting and temperature sensors.
Sum Frequency Generation-Vibrational Spectroscopy (SFG-VS) is a powerful and versatile technique for probing the structure and dynamics of molecules at interfaces. nih.govmdpi.com As a second-order nonlinear optical spectroscopy, SFG-VS is inherently interface-specific, meaning it selectively provides signals from regions where centrosymmetry is broken, such as at the interface between two different materials. nih.gov This makes it an ideal tool for studying the interfacial luminescence properties of this compound, particularly in thin films or at the surface of nanoparticles.
In an SFG-VS experiment, two laser beams, one at a fixed visible frequency (ωᵥᵢₛ) and another at a tunable infrared frequency (ωᵢᵣ), are overlapped at the interface of interest. When the infrared frequency is resonant with a vibrational mode of the interfacial molecules, a strong sum frequency signal (ωₛᵤₘ = ωᵥᵢₛ + ωᵢᵣ) is generated. nih.gov By scanning the infrared frequency, a vibrational spectrum of the interface is obtained.
While direct SFG studies on the luminescence of this compound are not widely reported, the principles of the technique suggest its potential for providing unique insights. For instance, SFG-VS could be used to:
Probe the orientation and ordering of phosphate groups at the surface of a this compound nanoparticle. This information is crucial as the surface structure can significantly impact the luminescence properties.
Investigate the interaction of water molecules with the surface of the material. As mentioned earlier, water can act as a quenching agent, and SFG-VS can provide detailed information about the bonding and orientation of interfacial water molecules.
Study the binding and orientation of organic ligands or biomolecules at the surface of this compound. This is particularly relevant for the development of biosensors and bioimaging agents.
The phase-sensitive variant of SFG (PS-SFG) can provide even more detailed information, such as the absolute orientation of molecular groups at the interface. researchgate.net The application of SFG-VS and PS-SFG to this compound systems represents a promising avenue for future research, offering the potential to unravel the complex interplay between interfacial structure and luminescence.
Mechanisms of Luminescence Enhancement and Quenching
The efficiency of Eu³⁺ luminescence is determined by a delicate balance between processes that enhance the emission and those that quench it. Understanding these mechanisms is paramount for designing and synthesizing highly luminescent materials.
Luminescence Enhancement:
Several strategies can be employed to enhance the luminescence of this compound:
Sensitization: As discussed previously, the use of sensitizers, such as organic ligands or the host lattice itself, can significantly increase the absorption cross-section and efficiently transfer the absorbed energy to the Eu³⁺ ion. The choice of an appropriate ligand is crucial for modulating the selectivity and sensitivity of luminescent probes. rsc.org
Inhibition of Concentration Quenching: At high concentrations, Eu³⁺ ions can exhibit concentration quenching, where the luminescence intensity decreases due to cross-energy transfer between neighboring ions. nih.gov Designing host structures with specific phase mixing or creating barriers between luminescent centers can effectively block this non-radiative pathway and lead to enhanced emission even at high doping concentrations. nih.gov
Local Field Enhancement: The presence of metallic nanoparticles, such as gold or silver, in close proximity to the Eu³⁺ ions can lead to an enhancement of the local electromagnetic field, a phenomenon known as surface plasmon resonance. aip.orgacs.org This can increase the excitation rate of the Eu³⁺ ions and consequently enhance their luminescence.
Symmetry Control: Creating a highly asymmetric environment around the Eu³⁺ ion can increase the probability of the hypersensitive ⁵D₀→⁷F₂ transition, leading to a stronger red emission. researchgate.net
Luminescence Quenching:
Conversely, several factors can lead to the quenching of Eu³⁺ luminescence:
Non-radiative Relaxation: The presence of high-frequency oscillators, particularly O-H vibrations from water molecules, in the coordination sphere of the Eu³⁺ ion is a major source of non-radiative decay. This is why anhydrous synthesis conditions are often preferred for preparing highly luminescent europium compounds.
Energy Transfer to Quenchers: The presence of certain metal ions, such as Cu²⁺, can act as quenching centers. mdpi.com Energy can be non-radiatively transferred from the excited Eu³⁺ ion to the quencher, leading to a decrease in luminescence intensity and a shorter lifetime. mdpi.com
Charge Transfer States: While charge transfer bands are important for excitation, the ligand-to-metal charge transfer (LMCT) state can also act as a quenching pathway if its energy level is close to the emissive ⁵D₀ level of Eu³⁺. researchgate.net
A thorough understanding of these enhancement and quenching mechanisms is essential for the rational design of this compound-based materials with tailored luminescent properties for a wide range of applications.
Ligand Sensitization (Antenna Effect) in Organic-Inorganic Hybrid Systems
In organic-inorganic hybrid materials, the luminescence of Europium(III) can be significantly enhanced through a process known as the "antenna effect" or ligand sensitization. aip.orgscispace.com This process involves the use of organic ligands that have strong absorption in the ultraviolet region. These ligands act as antennas, absorbing excitation energy and efficiently transferring it to the Eu(III) ion, which then emits its characteristic sharp red luminescence. aip.orgscispace.com This mechanism circumvents the inherently weak f-f absorption of the Eu(III) ion itself. researchgate.net
A variety of organic ligands have been successfully employed to sensitize Eu(III) emission. For instance, β-diketonate ligands like 2-thenoyltrifluoracetonate (tta) are well-known sensitizers. ua.pt In a hybrid system, the synergy between different ligands, such as tta⁻ and 5,6-epoxy-5,6-dihydro- bohrium.comresearchgate.netphenanthroline (ephen), can create efficient energy transfer pathways, leading to a large emission quantum yield. ua.pt The efficiency of this energy transfer is dependent on the energy levels of the ligand's triplet state relative to the emissive ⁵D₀ level of Eu(III). scispace.com
The functionalization of inorganic nanoparticles with organic ligands is a common strategy to create these hybrid systems. For example, Y₂O₃:Eu nanophosphors have been functionalized with melamine (B1676169), which red-shifts the excitation spectra and greatly enhances the luminescence emission due to an efficient melamine → Eu³⁺ energy transfer. aip.org Similarly, the sensitization of EuF₃ nanoparticles has been achieved with ligands such as 2,6-naphthalenedicarboxylate and 9-anthracenate. aip.org The coordination of these organic ligands to the surface of the inorganic host not only enhances luminescence but can also protect the Eu(III) ion from non-radiative deactivation pathways. aip.org
The table below provides examples of organic ligands used to sensitize Eu(III) luminescence in hybrid systems.
| Ligand | Host Material | Observed Effect | Reference |
| 2-thenoyltrifluoracetonate (tta⁻) and 5,6-epoxy-5,6-dihydro- bohrium.comresearchgate.netphenanthroline (ephen) | Tri-ureasil organic-inorganic hybrid matrix | High emission quantum yield (82 ± 8%) due to synergistic energy transfer. | ua.pt |
| Melamine | Y₂O₃:Eu nanophosphors | Greatly enhanced luminescence and red-shifted excitation spectra. | aip.org |
| 2,6-naphthalenedicarboxylate | EuF₃ | Sensitization of Eu(III) luminescence. | aip.org |
| 9-anthracenate (ANT) | EuF₃ | Sensitization of Eu(III) luminescence. | aip.org |
| 6-carboxy-5′-methyl-2,2′-bipyridine (bipyCOO⁻) | LaF₃⋅AEP nanoparticles | Luminescence enhancement by two orders of magnitude. | aip.org |
Energy Transfer from Host Matrix to Eu(III) Ions (e.g., (TiO₆)⁸⁻, ZnO)
In purely inorganic systems, the host lattice itself can act as a sensitizer (B1316253) for Eu(III) luminescence. This process involves the absorption of energy by the host material, followed by a non-radiative transfer of this energy to the doped Eu(III) ions. For this to be efficient, there must be a suitable overlap between the emission band of the host and the absorption bands of the Eu(III) ion.
A well-documented example is the energy transfer in silica-titania (SiO₂-TiO₂) based materials. In Eu³⁺ doped silica (B1680970)–titania–polydimethylsiloxane hybrid ORMOSILs, excitation into the charge transfer (CT) band of the host at 276 nm results in intense Eu(III) emission. rsc.org This is attributed to an efficient energy transfer from the host matrix to the Eu(III) activator ions, mediated by Ti⁴⁺–O²⁻–Eu³⁺ bonds. rsc.org The host emission is consequently feeble, indicating that the excited electrons in the host matrix are effectively transferred to the Eu³⁺ ions. rsc.org
Lanthanum phosphate (LaPO₄) is another host material where efficient energy transfer to Eu(III) has been observed. The strong absorption of UV radiation by the LaPO₄ host leads to a high quantum efficiency for the Eu(III) luminescence. mdpi.com
| Host Matrix | Excitation Mechanism | Mediating Bond/Group | Reference |
| Silica-Titania (SiO₂-TiO₂) | Host Charge Transfer Band | Ti⁴⁺–O²⁻–Eu³⁺ | rsc.org |
| Lanthanum Phosphate (LaPO₄) | Host UV Absorption | LaPO₄ lattice | mdpi.com |
Co-doping Effects and Inter-ion Energy Transfer (e.g., Sm³⁺→Eu³⁺, Eu²⁺↔Eu³⁺)
The luminescence properties of this compound can be tailored by co-doping with other lanthanide or transition metal ions. This can lead to enhanced emission through energy transfer from the co-dopant to the Eu(III) ion or influence the valence state of europium.
A common and effective energy transfer pair is Samarium(III) (Sm³⁺) and Europium(III) (Eu³⁺). In various phosphate hosts, such as KMgPO₄ and zinc phosphate glasses, co-doping with Sm³⁺ enhances the red emission of Eu³⁺. ias.ac.inaip.org The Sm³⁺ ion acts as a sensitizer, absorbing energy and transferring it to the Eu³⁺ ion. ias.ac.inaip.org This is possible due to the suitable energy level overlap between the two ions. ias.ac.in The efficiency of this energy transfer can be optimized by adjusting the relative concentrations of the dopants. ias.ac.in
The equilibrium between the divalent (Eu²⁺) and trivalent (Eu³⁺) states of europium can also be influenced by co-doping. In some hosts, a partial reduction of Eu³⁺ to Eu²⁺ can occur, even when synthesized in air. nih.gov Co-doping with ions like Mn²⁺ can affect this equilibrium. For instance, in Sr₉₋ₓMnₓEu(PO₄)₇, an unusual partial reduction of Eu³⁺ to Eu²⁺ was observed, which was confirmed by photoluminescence and electron spin resonance spectra. nih.gov The presence of both Eu²⁺ and Eu³⁺ can lead to complex luminescence spectra with emissions from both ions. In some alkali-free Ba-Al metaphosphate glasses, radiative energy transfer from Eu²⁺ to Eu³⁺ has been observed in singly Eu-doped glass. ingentaconnect.com However, in (Ce³⁺–Eu³⁺) co-doped glasses, the presence of cerium promotes the oxidation of Eu²⁺ to Eu³⁺. ingentaconnect.com
| Co-dopant | Host Matrix | Effect | Mechanism | Reference |
| Sm³⁺ | KMgPO₄ | Enhanced Eu³⁺ emission | Sm³⁺ → Eu³⁺ energy transfer | ias.ac.in |
| Sm³⁺ | Zinc Phosphate Glass | Enhanced Eu³⁺ emission | Sm³⁺ → Eu³⁺ energy transfer | aip.org |
| Mn²⁺ | Sr₉₋ₓMnₓEu(PO₄)₇ | Partial reduction of Eu³⁺ to Eu²⁺ | Potential reaction: Mn²⁺ + Eu³⁺ ↔ Mn³⁺ + Eu²⁺ | nih.gov |
| Ce³⁺ | Ba-Al Metaphosphate Glass | Oxidation of Eu²⁺ to Eu³⁺ | Simultaneous reduction of Ce⁴⁺ to Ce³⁺ | ingentaconnect.com |
Role of Inner-Sphere Water Molecules in Luminescence Quenching
The luminescence of Europium(III) is highly susceptible to quenching by high-frequency vibrations, particularly the O-H vibrations of water molecules. When water molecules are present in the inner coordination sphere of the Eu(III) ion, the excited state energy of the ion can be non-radiatively transferred to these vibrations, leading to a significant decrease in luminescence intensity and lifetime.
This quenching effect is a well-established phenomenon and is a critical consideration in the design of highly luminescent Eu(III)-based materials for aqueous environments. The number of water molecules (q) coordinated to the Eu(III) ion can be estimated by measuring the luminescence lifetime in both H₂O and D₂O, as the lower frequency of O-D vibrations results in less efficient quenching.
Studies on europium complexes in water and heavy water have shown that the luminescence lifetime is significantly longer in D₂O. This difference allows for the calculation of the number of inner-sphere water molecules. It has been observed that even with increasing temperature, the number of coordinated water molecules may not change, suggesting that the primary quenching mechanism under these conditions could be back energy transfer to the ligand rather than non-radiative deactivation through O-H vibrations.
The quenching effect is not limited to water. Other high-energy oscillators, such as N-H and C-H vibrations from ligands or solvents, can also contribute to the non-radiative decay of the Eu(III) excited state. acs.org
Concentration Quenching Phenomena
Concentration quenching is a common phenomenon observed in luminescent materials where the emission intensity decreases once the concentration of the activator ion exceeds an optimal value. researchgate.netnih.gov This is due to non-radiative energy transfer between neighboring activator ions. researchgate.netnih.gov As the concentration of Eu(III) ions increases, the average distance between them decreases, which enhances the probability of cross-relaxation processes, leading to the quenching of luminescence. nih.gov
The critical distance (Rc) for energy transfer, which is the distance at which the probability of energy transfer equals the probability of radiative decay of the donor, can be calculated to understand the onset of concentration quenching. The mechanism of concentration quenching in Eu(III) systems is often attributed to exchange interactions or multipole-multipole interactions. nih.gov
Interestingly, in some specially designed host structures, the typical concentration quenching can be inhibited. For example, in two-phase mixing NaIn(MoO₄)₂:Eu³⁺ phosphors, the red emission intensity was observed to continuously increase with increasing Eu³⁺ doping concentration without the typical quenching. rsc.org This was attributed to increased lattice interface barriers that block the non-radiative energy transfer by enlarging the average distance between luminescent centers. nih.govrsc.org
| Host Matrix | Optimum Eu³⁺ Concentration | Quenching Mechanism | Reference |
| La₂O₃ | 5 at.% | Cross-relaxation/Energy Transfer | researchgate.net |
| Ca₃YAl₃B₄O₁₅ | 80 mol% | Exchange coupling | nih.gov |
| NaIn(MoO₄)₂ | Quenching inhibited up to 90% Eu³⁺ | Lattice interface barriers blocking non-radiative transfer | nih.govrsc.org |
Ligand Field Analysis and Spectroscopic Modeling
Judd-Ofelt Theory Application for Radiative Parameters (A_R, β, σ_e)
The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of f-f electronic transitions of lanthanide ions. researchgate.netinrim.it It allows for the calculation of important radiative parameters such as radiative transition probabilities (A_R), luminescence branching ratios (β), and stimulated emission cross-sections (σ_e) from the emission spectra. bohrium.comresearchgate.net
The theory is based on three intensity parameters, Ωλ (λ = 2, 4, 6), which are determined from the experimental emission spectra. bohrium.comresearchgate.net These parameters are sensitive to the local environment and chemical bonding around the Eu(III) ion. researchgate.net
Ω₂ is highly sensitive to the symmetry of the lanthanide site and is related to the covalency of the Eu-O bonds. bohrium.comresearchgate.net Higher values of Ω₂ indicate lower symmetry and higher covalency.
Ω₄ and Ω₆ are related to the bulk properties of the host material. inrim.it
For Eu(III) ions, the Judd-Ofelt parameters can be derived from the relative integrated intensities of the ⁵D₀ → ⁷F_J (J = 2, 4, 6) transitions in the emission spectrum, using the magnetic dipole ⁵D₀ → ⁷F₁ transition as a reference. researchgate.netvjs.ac.vn
Once the Ωλ parameters are determined, various radiative properties can be calculated:
Radiative transition probability (A_R): This represents the probability per unit time that an ion in an excited state will decay to a lower state by the emission of a photon.
Luminescence branching ratio (β): This describes the relative intensity of a specific transition among all possible transitions from a given excited state.
Stimulated emission cross-section (σ_e): This parameter is crucial for evaluating the potential of a material for laser applications.
The Judd-Ofelt theory has been successfully applied to various Eu(III)-doped materials, including phosphate glasses, to evaluate their potential for applications such as red lasers and scintillators. bohrium.com The analysis provides valuable insights into the structure-property relationships in these luminescent materials. inrim.itresearchgate.net
The table below shows an example of Judd-Ofelt parameters and calculated radiative properties for a Eu³⁺-doped phosphate glass.
| Parameter | Value | Unit |
| Ω₂ | > Ω₄ > Ω₆ | 10⁻²⁰ cm² |
| Radiative Lifetime (τ_rad) | Varies with host | ms (B15284909) |
| Branching Ratio (β) for ⁵D₀ → ⁷F₂ | Typically high | % |
| Stimulated Emission Cross-section (σ_e) for ⁵D₀ → ⁷F₂ | Varies with host | 10⁻²² cm² |
Note: The specific values of these parameters are highly dependent on the host material and the concentration of Eu(III) ions. bohrium.comresearchgate.net
Asymmetry Ratio (⁵D₀→⁷F₁ / ⁵D₀→⁷F₂) as a Probe for Local Site Symmetry and Coordination Environment
The emission spectrum of the Eu³⁺ ion is distinguished by a set of transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state (J = 0, 1, 2, 3, 4). Among these, the transitions to the ⁷F₁ and ⁷F₂ levels are of particular diagnostic importance.
The ⁵D₀→⁷F₁ transition, typically observed around 590 nm, is a magnetic dipole (MD) allowed transition. A key characteristic of this transition is its relative insensitivity to the local coordination environment and symmetry around the Eu³⁺ ion. physchemres.orgjksus.org Its intensity serves as a stable internal reference within the emission spectrum.
In stark contrast, the ⁵D₀→⁷F₂ transition, which gives rise to the intense red emission at approximately 612 nm, is an electric dipole (ED) transition. jksus.org This transition is "hypersensitive," meaning its intensity is profoundly influenced by the local environment of the Eu³⁺ ion. researchgate.net According to the principles of electronic transitions, the ⁵D₀→⁷F₂ transition is strictly forbidden in a centrosymmetric environment (a site with an inversion center). Its appearance with strong intensity is a direct consequence of the Eu³⁺ ion occupying a site that lacks inversion symmetry. jksus.org
This differential behavior is harnessed through the asymmetry ratio (R) , defined as the ratio of the integrated intensities of the electric dipole to the magnetic dipole transitions:
R = I(⁵D₀→⁷F₂) / I(⁵D₀→⁷F₁)
This ratio serves as a powerful and widely used spectroscopic probe for the local site symmetry of the Eu³⁺ ion. physchemres.orgacs.org
A high asymmetry ratio signifies that the Eu³⁺ ion is located in a coordination environment with low symmetry and no center of inversion. jksus.org
A low asymmetry ratio suggests that the local environment of the Eu³⁺ ion is more symmetric, approaching a centrosymmetric arrangement.
Therefore, by measuring the relative intensities of these two emission peaks, one can deduce critical information about the structural nature of the phosphate host lattice around the dopant ion. For instance, in studies of Eu³⁺-doped pyrophosphates, the red-to-orange emission ratio was shown to be tunable by altering the Eu³⁺ concentration, which in turn modified the local symmetry of the metal ion sites. acs.org
Crystal Field Energy Level Schemes for Eu(III) in Phosphate Lattices
When a Eu³⁺ ion is incorporated into a crystalline phosphate lattice, its free-ion energy levels are perturbed by the electrostatic field created by the surrounding oxygen ligands of the phosphate (PO₄³⁻) groups. This interaction, known as the crystal field or ligand field effect, lifts the degeneracy of the ⁷Fⱼ energy levels, causing them to split into a number of sublevels. researchgate.netresearchgate.net The number of these sublevels is determined by the site symmetry of the Eu³⁺ ion, while the magnitude of the splitting is a measure of the crystal field strength. hzdr.de
The ⁷F₁ level of a free Eu³⁺ ion is triply degenerate. In a phosphate host, this level will split according to the local point group symmetry of the europium site. For example, in EuP₅O₁₄, the ⁷F₁ level is observed to split into three distinct states, with a total separation of 47 cm⁻¹. researchgate.net The analysis of this splitting provides detailed insight into the local environment.
The strength of the crystal field and the resulting splitting pattern are highly dependent on the specifics of the Eu³⁺ coordination, including the Eu-O bond distances and the coordination number. Studies using angular overlap modeling on a series of anhydrous europium(III) phosphates, such as EuPO₄, Eu(PO₃)₃, and EuP₅O₁₄, have systematically related the observed ligand-field splitting to the structural characteristics of the [EuOₙ] chromophores. researchgate.net It has been demonstrated that the bathochromic (red) shift of the ⁵D₀ ← ⁷F₀ transition is directly associated with the strength of the crystal field around the Eu³⁺ ion. hzdr.de
The table below summarizes the observed crystal field splitting of the ⁷F₁ level for Eu³⁺ in different phosphate compounds, illustrating the influence of the specific lattice.
| Compound | Crystal System | Eu³⁺ Site Symmetry (Point Group) | ⁷F₁ Level Splitting (cm⁻¹) | Reference |
| EuP₅O₁₄ | Monoclinic | C₁ | 47 | researchgate.net |
| Eu(PO₃)₃ (lt-form) | Monoclinic | C₁ | ~50-100 (varies by site) | researchgate.net |
| EuPO₄ (monazite) | Monoclinic | C₁ | Not specified | researchgate.net |
| Eu³⁺ in LuPO₄ | Tetragonal | D₂d (distorted) | ~100 | hzdr.de |
This table is generated based on data reported in the cited literature. Values are approximate and serve for comparative purposes.
Structure-Luminescence Correlations
The emission properties of this compound are not intrinsic to the ion alone but are a direct consequence of the interplay between the Eu³⁺ ion and its surrounding host matrix. The coordination environment, local symmetry, and the nature of the chemical bonds all exert a profound influence on the luminescence characteristics.
Influence of Coordination Environment and Local Symmetry on Emission Characteristics
The coordination environment—defined by the number of coordinating oxygen atoms (coordination number), Eu-O bond lengths, and the geometric arrangement of the ligands—is a primary determinant of the emission spectrum. researchgate.netresearchgate.net The local symmetry of the Eu³⁺ site, as discussed previously, directly governs the intensity of the hypersensitive ⁵D₀→⁷F₂ transition. acs.org
Any distortion from an ideal, high-symmetry coordination polyhedron will lower the local symmetry, enhance the probability of the ⁵D₀→⁷F₂ electric dipole transition, and thus increase the red color purity of the phosphor. The introduction of different cations into the phosphate host can induce local structural relaxations and disturb the regular lattice, thereby modifying the Eu³⁺ coordination environment and its emission spectrum. hzdr.de
Correlation between Non-Bridging Oxygen (NBO) Content and Optical Properties in Glasses
In amorphous phosphate glasses, the structure consists of a network of PO₄ tetrahedra linked by bridging oxygen (BO) atoms (P–O–P). The addition of modifier oxides (like BaO or Eu₂O₃ itself) to the glass formulation leads to the breaking of these P–O–P linkages and the formation of non-bridging oxygen (NBO) atoms, which carry a negative charge (P–O⁻). semanticscholar.orgthaiscience.info
The concentration of NBOs is a critical parameter that influences the optical properties of Eu³⁺-doped phosphate glasses. An increase in the NBO content generally leads to:
Depolymerization of the Glass Network : The glass structure becomes less interconnected, which alters the local field around the Eu³⁺ ions. semanticscholar.org
Increased Covalency : The interaction between the Eu³⁺ ions and the surrounding ligands can become more covalent. This is particularly true for the bonds between Eu³⁺ and the more polarizable NBOs. acs.org An increase in the covalent character of the Eu-O bond is known to affect the positions and intensities of the emission bands.
Changes in Local Asymmetry : The creation of NBOs alters the symmetry of the sites occupied by Eu³⁺ ions. Research has shown that increasing the concentration of P₂O₅ in certain germanate glasses, which leads to a higher NBO content, results in an increase in the asymmetry ratio, confirming a more distorted local environment for Eu³⁺. semanticscholar.org Similarly, in some phosphate glasses, higher Eu₂O₃ concentrations lead to an increase in the covalent character of the bonds between NBOs and Eu³⁺ ions, directly impacting the luminescence. acs.org
The table below illustrates the general correlation between NBO content and the luminescence properties of Eu³⁺ in phosphate-based glasses.
| Parameter | Effect of Increasing NBO Content | Consequence for Optical Properties | References |
| Glass Network | Depolymerization, reduced connectivity | Alters the average ligand field strength | semanticscholar.org |
| Eu-O Bond | Increased covalent character | Affects Judd-Ofelt parameters (Ωλ) and transition probabilities | acs.orgufjf.br |
| Local Symmetry | Increased distortion and asymmetry around Eu³⁺ | Higher intensity of the ⁵D₀→⁷F₂ transition; increased asymmetry ratio (R) | semanticscholar.orgbohrium.com |
This table synthesizes general findings from the cited literature on phosphate and related glass systems.
Theoretical and Computational Chemistry Studies of Europium Iii Phosphate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of Europium(III) phosphate (B84403) systems at the atomic level.
Structural Optimization and Stability Analysis
DFT calculations have been instrumental in predicting and refining the crystal structures of various europium phosphates. By optimizing atomic positions and cell parameters, researchers can determine the most energetically favorable, and therefore stable, structures. For instance, DFT has been used to study the stability of different phases of anhydrous europium(III) phosphates, such as EuPO₄, and to predict the formation of new compounds. researchgate.netpnas.org Studies on Eu-doped lead phosphate glasses have shown that the introduction of Eu³⁺ can lead to atomic disorder and amorphization, a phenomenon that can be effectively modeled using DFT. bohrium.com
Computational studies have also successfully predicted the stability of rare earth oxyphosphates, including those of europium, by calculating their formation enthalpies. pnas.org These theoretical predictions have been validated by experimental synthesis, demonstrating the accuracy of DFT in guiding the discovery of new materials. pnas.org For example, DFT calculations correctly predicted that for EuPO₄, the xenotime (B576624) phase is less stable than the monazite (B576339) phase, a finding that was initially at odds with calculations but later clarified through more advanced functionals. pnas.org
The following table provides a summary of representative DFT studies on the structural analysis of Europium(III) phosphate and related systems.
| System | DFT Functional | Key Findings | Reference |
| Eu-doped lead phosphate | GGA/PBE | Doping with Eu³⁺ induces atomic disorder and amorphization. | bohrium.com |
| Europium(III) phosphates | Not Specified | Prediction of stable anhydrous phases. | researchgate.net |
| Rare earth oxyphosphates | GGA-PBE, r²SCAN | Prediction of stable oxyphosphate phases, confirmed by experiment. | pnas.org |
| α-Titanium phosphate with Eu(III) | Not Specified | Proposed a structural model for Eu(III) intercalated α-titanium phosphate. | csic.es |
Electronic Structure and Bonding Properties (e.g., Eu-O, Eu-N bonds)
The electronic structure and the nature of the chemical bonds in this compound are crucial for understanding its luminescent properties. DFT calculations provide valuable insights into the bonding between the europium ion and its coordinating atoms, primarily oxygen from the phosphate groups. The analysis of electron density, density of states (DOS), and bond characteristics reveals the degree of covalent and ionic character in the Eu-O bonds. researchgate.netmdpi.com
Studies on Eu³⁺ activated NaCa(PO₃)₃ phosphors have utilized DFT to analyze the band structure and density of states, which helped in clarifying the origin of the charge transfer band observed in the excitation spectra. researchgate.net In Eu-doped lead phosphate, DFT has been used to explore the role of electronic charge density in determining the material's electronic properties. bohrium.com Research on complexes involving Eu(III) and ligands containing both nitrogen and oxygen donors, such as pyridoxal-semicarbazone, has employed DFT to investigate the nature of Eu-O and Eu-N interactions, finding that the bond characteristics vary with the donor atom and the ligand's protonation state. mdpi.comnih.gov
The table below summarizes key findings from DFT studies on the electronic structure of this compound systems.
| System | Focus of Study | Key Findings | Reference |
| Eu³⁺ activated NaCa(PO₃)₃ | Band structure, DOS | Clarified the origin of the charge transfer band. | researchgate.net |
| Eu-doped lead phosphate | Electronic charge density | Explored the role of charge density in electronic properties. | bohrium.com |
| Eu(III) complex with pyridoxal-semicarbazone | Eu-O and Eu-N bonds | Bond characteristics depend on the donor atom and ligand protonation state. | mdpi.comnih.gov |
| Eu(III) coordination oligomeric silsesquioxane | Electronic structure | Investigated the effect of electronic structure on optical properties. | acs.org |
Prediction of Spectroscopic Properties (e.g., Energy Levels, Absorption)
A significant application of DFT in the study of this compound is the prediction of its spectroscopic properties. Time-dependent DFT (TD-DFT) is particularly useful for calculating excited states and simulating absorption spectra. nih.gov These calculations can predict the energy levels of the Eu³⁺ ion and the energies of electronic transitions, which are fundamental to its luminescence. acs.org
For instance, in Eu-doped lead phosphate glasses, TD-DFT has been used to calculate UV-Vis and infrared spectra, which showed good agreement with the bandgap energies obtained from the density of states calculations. bohrium.com In studies of Eu³⁺ activated phosphors, DFT has been used to calculate the band gap, which was then experimentally verified. researchgate.net Furthermore, DFT calculations on europium(III) coordination oligomeric silsesquioxanes have been used to calculate absorption spectra and understand the effect of the electronic structure on the optical properties. acs.org
The following table presents examples of spectroscopic properties of this compound systems predicted by DFT.
| System | Predicted Property | Method | Key Findings | Reference |
| Eu-doped lead phosphate | UV-Vis and IR spectra | TD-DFT | Calculated spectra agreed with bandgap energies from DOS. | bohrium.com |
| Eu³⁺ activated NaCa(PO₃)₃ | Band gap | DFT | Calculated band gap of 5.59 eV was experimentally verified. | researchgate.net |
| Eu(III) coordination oligomeric silsesquioxane | Absorption spectra | DFT, ZINDO/CNDO/1 | Calculated absorption spectra to understand optical properties. | acs.org |
| Eu₂P₄O₁₃ | Band structure, absorption coefficient | DFT | Calculated a direct band gap of 5.60 eV. | chemrxiv.org |
Molecular Dynamics (MD) Simulations for Interfacial and Interlayer Interactions
Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound systems, particularly at interfaces and within layered structures. These simulations provide insights into the coordination environment of the Eu³⁺ ion and its interactions with surrounding molecules over time.
MD simulations have been employed to investigate the structure of europium-containing phosphate glasses. These studies have provided detailed information on the local environment of the Eu³⁺ ions, including Eu-O bond distances and coordination numbers. For example, in strontium phosphate glasses, MD simulations revealed that the Eu-O coordination numbers are influenced by the europium content. researchgate.net
Furthermore, MD simulations have been used to model the behavior of europium phosphate complexes in more complex environments, such as within the interlayer of clays. A study on the tributyl phosphate complex of europium nitrate (B79036) in hectorite (B576562) clay used MD simulations to determine the interlayer spacing (d-spacing), which was found to be in good agreement with experimental data. researchgate.net Such simulations are crucial for understanding the mobility and interactions of these complexes in environments relevant to radioactive waste storage and environmental remediation.
Quantum Chemical Calculations for Complexation and Recognition Mechanisms
Quantum chemical calculations, often based on DFT, are essential for understanding the intricate mechanisms of complexation and molecular recognition involving the Europium(III) ion. These calculations can elucidate the thermodynamics and structural details that govern the formation and stability of different europium species in solution.
Researchers have used quantum chemical methods to study the complexation of Eu(III) with various organic ligands, including those containing phosphate groups. These studies provide insights into the binding modes, coordination numbers, and the nature of the interactions between the Eu³⁺ ion and the ligand. For example, studies on the complexation of Eu(III) with etidronic acid, a phosphonate-containing ligand, combined spectroscopic methods with DFT calculations to identify and characterize the different complex species formed in solution.
The recognition of specific anions, such as phosphate, by europium complexes is another area where quantum chemical calculations have been applied. By modeling the interaction between a Eu(III) complex and a phosphate ion, researchers can understand the factors that lead to selective binding. nih.gov This is particularly relevant for the development of sensors for phosphate detection, where the affinity of the Eu³⁺ ion for phosphate is exploited. nih.gov
Ligand Field Theory Modeling and Angular Overlap Model (AOM) Calculations for Spectroscopic Data Interpretation
Ligand Field Theory (LFT) and the Angular Overlap Model (AOM) are powerful theoretical frameworks for interpreting the spectroscopic data of lanthanide compounds, including this compound. numberanalytics.com These models relate the observed splitting of the Eu³⁺ energy levels to the chemical environment created by the surrounding ligands.
A comprehensive study on a series of anhydrous europium(III) phosphates utilized AOM to analyze their optical and magnetic properties. researchgate.net By modeling the experimental data, the researchers were able to relate the ligand-field splitting experienced by the Eu³⁺ ions to their low-symmetry coordination environments. researchgate.net The study confirmed a well-established relationship between the AOM parameter eσ(Eu³⁺-O²⁻) and the Eu-O interatomic distance. researchgate.net
AOM calculations have been successfully used to reproduce the splitting of the ⁷F₁ and ⁵D₂ levels of the Eu³⁺ ion in various phosphate hosts, with deviations from experimental values being relatively small. researchgate.netresearchgate.net This demonstrates the ability of AOM to accurately describe the effects of the ligand field on the electronic states of Eu³⁺ in these systems. researchgate.net The model allows for a detailed understanding of how the geometry of the [EuOₙ] chromophore influences the observed spectroscopic features. researchgate.net
The following table provides a summary of key parameters derived from AOM calculations for different this compound compounds.
| Compound | Coordination Number of Eu³⁺ | Ligand Field Splitting of ⁵D₂ (cm⁻¹) | AOM Parameter eσ(Eu-O) (cm⁻¹) | Reference |
| EuPO₄ | 8 | ~100 | ~1200 | researchgate.net |
| lt-Eu(PO₃)₃ | 8 | ~150 | ~1300 | researchgate.net |
| ht-Eu(PO₃)₃ | 6+2 | ~180 | ~1400 | researchgate.net |
| EuP₅O₁₄ | 8 | ~80 | ~1100 | researchgate.net |
Computational Design and Prediction of Novel this compound Materials
The immense chemical space of potential new materials makes purely experimental trial-and-error approaches for discovery inefficient. Theoretical and computational chemistry provides a powerful alternative, enabling the in silico design and prediction of novel this compound materials with tailored properties. By modeling systems at the atomic level, researchers can predict crystal structures, stability, and functional characteristics before attempting complex and time-consuming synthesis.
Predicting Stability and Promising Chemical Spaces with Density Functional Theory (DFT)
A primary challenge in designing new compounds is predicting whether a hypothetical structure will be stable and synthesizable. Density Functional Theory (DFT) has emerged as a critical tool for this purpose. Although the 4f electrons of lanthanides like europium present unique computational challenges, robust DFT procedures have been developed that can reliably reproduce known phase diagrams and predict the stability of novel materials. chemrxiv.org
For instance, computational screening has been employed to identify promising chemical families for specific applications. In the search for materials suitable for quantum memory, which requires ultra-narrow inhomogeneous linewidths, DFT calculations have pointed towards phosphates and iodates as the next generation of chemical spaces for stoichiometric europium-based systems. chemrxiv.org This predictive power allows researchers to focus experimental efforts on the most promising candidates. One such investigation led to an attempt to synthesize Cs3Eu(PO4)2, highlighting how computational analysis directly guides experimental work. chemrxiv.org
Modeling Doped Systems and Predicting Functional Properties
Beyond predicting the stability of pure compounds, computational methods are invaluable for understanding the effects of doping on a host lattice. DFT calculations can elucidate how introducing europium into another phosphate material alters its structural, electronic, and optical properties.
A computational study on europium-doped lead phosphate investigated the effects of both substitutional and interstitial Eu doping. researchgate.net By analyzing the resulting structures, researchers could predict how doping would modify the electronic states and joint density of states. researchgate.net These calculations indicated that europium doping enhances electronic transitions, suggesting that such materials could have potential applications in optoelectronic and energy storage devices. researchgate.net The findings underscore the importance of rare-earth doping for tuning the properties of phosphate-based materials for specific technological uses. researchgate.net
Table 1: Summary of DFT Investigation on Eu-Doped Lead Phosphate Systems
| System Investigated | Computational Method | Key Findings and Predictions | Reference |
|---|---|---|---|
| Pb₅P₈O₂₆:Eu (Substitutional Doping) | Density Functional Theory (DFT) | Favored electronic transitions; potential for use in UV filters, optical sensors, or protective coatings due to strong absorption at high energies. | researchgate.net |
| Pb₆P₈O₂₆:Eu (Interstitial Doping) | Density Functional Theory (DFT) | Increased density of states for transitions in the visible and UV ranges; suggests suitability for optical devices like solar cell absorber layers or photodetectors. | researchgate.net |
Molecular Dynamics Simulations of Amorphous Systems
While DFT is excellent for crystalline structures, molecular dynamics (MD) simulations are particularly useful for studying amorphous or glassy materials. MD simulations can model the structural properties of europium-doped phosphate glasses, providing insights into the local environment of the Eu³⁺ ions.
One such study investigated strontium phosphate glasses with varying concentrations of Eu₂O₃. tandfonline.com The simulations successfully predicted key structural parameters, showing how the material's density increases with higher europium content. tandfonline.com The simulations also determined the coordination numbers for Eu-O and Sr-O, revealing that the average number of oxygen atoms coordinating with strontium decreases as europium is added. tandfonline.com Furthermore, the analysis of Eu-Eu pair coordination indicated good solubility of europium within the glass matrix, a critical factor for developing materials with uniform properties. tandfonline.com
Table 2: Predicted Structural Properties of Europium-Doped Strontium Phosphate Glass via Molecular Dynamics
| Eu₂O₃ Content (mol at. %) | Predicted Density (g/cm³) | Predicted Eu-O Coordination Number | Predicted Sr-O Coordination Number | Reference |
|---|---|---|---|---|
| 0.5 | 2.784 | 6.79 | 7.30 | tandfonline.com |
| 1.0 | 2.809 | 6.70 | 7.11 | tandfonline.com |
| 1.5 | 2.835 | 6.64 | 6.83 | tandfonline.com |
| 2.0 | 2.860 | 6.59 | 6.55 | tandfonline.com |
Relating Structure to Spectroscopic Properties
Computational models can also forge a direct link between the atomic structure of a this compound and its observable spectroscopic and magnetic properties. The angular overlap model (AOM) is one such framework used to analyze ligand field effects. By modeling the experimental data from optical spectra and magnetic measurements for a series of anhydrous europium(III) phosphates, researchers can understand the ligand-field splitting experienced by the Eu³⁺ ions. researchgate.net This type of study confirmed a well-established relationship between the AOM parameter and the interatomic Eu³⁺-O²⁻ distance. researchgate.net Such models serve as predictive tools that can facilitate the interpretation of experimental results and guide the design of new materials with specific spectroscopic signatures. researchgate.net
Advanced Applications of Europium Iii Phosphate Based Materials in Research
Development of Luminescent Probes and Chemical Sensors
The distinct and long-lived luminescence of europium(III) ions is highly sensitive to the local coordination environment. This property is harnessed to create sophisticated probes and sensors that can detect and quantify specific analytes with high selectivity and sensitivity.
Selective Recognition and Detection of Phosphate (B84403) Anions (e.g., HPO₄²⁻, ADP, AMP)
The detection of biologically significant phosphate anions like adenosine (B11128) monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and inorganic phosphate is a significant challenge in supramolecular chemistry due to their structural similarities and the high energy of their hydration. nih.gov Europium(III) complexes have emerged as promising luminescent probes for this purpose. The binding of these anions to a Eu³⁺ center can displace coordinated water molecules, leading to a significant enhancement in the metal's luminescence intensity and lifetime. nih.gov
Researchers have designed various Eu(III)-based receptors that exhibit selectivity for different phosphate anions. For instance, by modifying the ligand structure around the europium ion, it is possible to modulate the binding affinity and achieve selective detection. Some macrocyclic Eu(III) complexes have been developed that show a reversed selectivity order (AMP > ADP > ATP), which is contrary to the typical trend governed by electrostatics where more highly charged anions like ATP bind more strongly. nih.govnih.gov This selectivity is achieved by creating a sterically shielded binding pocket that favors the smaller AMP molecule. nih.gov
A novel switch-on luminescent probe for ADP has been developed that shows minimal interference from the more abundant ATP. nih.govworktribe.com This probe utilizes a Eu(III) complex with π-conjugated quinolyl-phenoxyacetate antennae, which allows for excitation at longer wavelengths (355 nm) suitable for microscopy. worktribe.comrsc.org The binding of ADP to this probe results in a significant increase in luminescence, enabling the detection of ADP in physiologically relevant concentration ranges. nih.govworktribe.com The ability to discriminate between ATP and ADP is crucial for monitoring enzymatic reactions, such as those catalyzed by ATPases and kinases. worktribe.comd-nb.info
| Probe Type | Target Anion(s) | Key Feature | Reference(s) |
| Macrocyclic Eu(III) receptors | Inorganic Phosphate, AMP | Selective for AMP over ATP and ADP | nih.gov |
| Tetradentate β-diketonate–Eu³⁺ complexes | Pyrophosphate ion (PPi) | Selectivity modulated by ligand choice | rsc.orgresearchgate.net |
| Amphiphilic Eu(III) probe ([Eu.ADPGlow]⁻) | ADP | Unrivaled ADP selectivity with minimal ATP interference | nih.gov |
| Cationic Eu(III) complexes | ATP, ADP | Can discriminate between ATP and ADP in the presence of Mg²⁺ | d-nb.info |
| Europium–Pyridinedicarboxylate–Adenine Nanoprobe | Phosphate (Pi) | Light-up fluorescence response to Pi | acs.org |
Utilization as Non-Radioactive Analogues for Actinide Speciation and Sorption Studies
In the field of nuclear waste management and environmental science, understanding the behavior of radioactive actinides is crucial for safety assessments of geological repositories. researchgate.netacs.org However, the high radioactivity of elements like americium (Am) and curium (Cm) makes them difficult to study directly. iaea.org Europium(III) serves as an excellent non-radioactive chemical analogue for trivalent actinides such as Am(III) and Cm(III). researchgate.netnih.gov This is due to their similar ionic radii, preference for the +3 oxidation state, and analogous chemical behavior in aqueous solutions. researchgate.nethzdr.deuni-hannover.de
Eu(III) is extensively used in sorption and speciation studies to model how trivalent actinides would interact with various minerals, organic matter, and microorganisms in the environment. researchgate.netresearchgate.net For example, studies on the sorption of Eu(III) onto phosphate-containing solids like zirconium diphosphate and thorium phosphate provide insights into the surface complexation mechanisms that would also govern actinide retention. acs.orgnih.gov Spectroscopic techniques, such as time-resolved laser-induced fluorescence spectroscopy (TRLFS), are particularly powerful for studying Eu(III) complexation at trace concentrations, providing detailed information about the structure and coordination environment of the sorbed species. uni-hannover.denih.gov These studies have shown that Eu(III) ions, and by extension trivalent actinides, form surface complexes with phosphate groups on mineral surfaces rather than migrating into the bulk material. nih.gov
| Study Focus | Materials/Organisms Studied | Key Finding | Reference(s) |
| Sorption Mechanisms | Zirconium diphosphate, Thorium phosphate | Eu(III) forms surface complexes with phosphate groups, indicating a surface complexation mechanism for actinides. | acs.orgnih.gov |
| Interaction with Fungi | Podospora anserina, S. commune | Fungi can immobilize Eu(III) through bioprecipitation with excreted phosphates. | researchgate.netiaea.org |
| Uptake in Plants | Brassica napus (Rapeseed) | Eu(III) is a suitable analogue for studying the uptake and speciation of trivalent actinides in plants. | researchgate.netnih.gov |
| Sorption onto Resins | Diglycolamide-grafted resins | High distribution coefficient for Eu(III) suggests effectiveness for actinide removal. | utwente.nl |
Fluorescent Probes for Biological Research (Material aspects: e.g., photostability, visible excitation)
The application of europium(III) phosphate-based materials as fluorescent probes in biological research, particularly for cell imaging, leverages their unique optical properties. These probes offer several advantages over traditional organic fluorescent dyes, including large Stokes shifts, sharp and well-defined emission bands, and exceptionally long luminescence lifetimes, which allow for time-gated detection to eliminate background fluorescence from autofluorescent biological molecules. nih.gov
A critical aspect for biological imaging is the photostability of the probe. Europium(III)-based nanocrystals, such as those made from hydroxyapatite (B223615), have been shown to be highly photostable, a significant advantage for long-term imaging experiments. acs.orgnih.gov Another key consideration is the excitation wavelength. Direct excitation of the Eu³⁺ ion is inefficient; therefore, an "antenna effect" is employed, where an organic ligand absorbs light and transfers the energy to the europium ion. rsc.org For biological applications, it is crucial to design probes with antennae that can be excited by visible light (typically above 350-400 nm) to minimize photodamage to living cells and tissues. rsc.orgmdpi.comresearchgate.net Researchers have successfully developed Eu(III) complexes that can be excited in the visible range, making them suitable for use with standard microscopy lasers. rsc.orgmdpi.com These probes have been used for applications such as the rapid imaging of cancer cells and monitoring intracellular processes. acs.org
Materials for Solid-State Lighting and Advanced Displays
Europium(III)-activated phosphate materials are at the forefront of research for developing high-efficiency and high-quality solid-state lighting, particularly white light-emitting diodes (W-LEDs). Their ability to emit a pure and intense red light is essential for creating warm white light sources with excellent color rendering.
Red-Emitting Phosphors for White Light Emitting Diodes (W-LEDs)
The most common commercial W-LEDs combine a blue-emitting InGaN chip with a yellow-emitting Y₃Al₅O₁₂:Ce³⁺ (YAG:Ce) phosphor. This approach, however, suffers from a deficiency in the red region of the spectrum, resulting in a low color rendering index (CRI) and a high, "cold" correlated color temperature (CCT). sciendo.com To overcome this, a red-emitting phosphor is added to the device. Europium(III)-activated materials, including various phosphates, are ideal candidates for this red component. bohrium.combohrium.com
Eu³⁺-doped phosphors can be efficiently excited by near-ultraviolet (n-UV) or blue light from LED chips and subsequently emit a strong, characteristic red light primarily from the ⁵D₀ → ⁷F₂ transition around 610-620 nm. sciendo.commdpi.com Various phosphate host lattices, such as Ca₃(PO₄)₂, LiM(PO₃)₃ (M=Ca, Sr), and mixed metal oxides like InNbO₄, have been investigated. sciendo.combohrium.combohrium.com The addition of these red phosphors to a blue/yellow or n-UV LED setup produces a more balanced white light spectrum, leading to W-LEDs with high CRI values (often >88) and lower CCTs, which are desirable for general illumination. nih.govacs.orgnih.gov For instance, a W-LED fabricated using a Cs₃GdGe₃O₉:Eu³⁺ red phosphor achieved a high CRI of 89.7 and a warm white CCT of 4508 K. nih.gov
Optimization of Luminescent Efficiency and Color Purity
Maximizing the performance of Eu³⁺-based phosphors for lighting applications requires careful optimization of their luminescent efficiency and color purity. The luminescent intensity is highly dependent on the Eu³⁺ concentration. bohrium.commdpi.com Typically, the brightness increases with the activator concentration up to an optimal point, beyond which "concentration quenching" occurs, leading to a decrease in emission intensity. bohrium.com The critical distance for energy transfer between Eu³⁺ ions can be calculated to understand this phenomenon. bohrium.com
The host matrix composition also plays a significant role. mdpi.com For example, in mixed yttrium vanadate-phosphate (YVPO₄:Eu) systems, a partial replacement of vanadium with phosphorus can considerably increase the luminescence brightness compared to pure vanadate (B1173111) or phosphate hosts. mdpi.com The color purity of the emitted red light is another crucial parameter. It is quantified using the CIE (Commission Internationale de l'Eclairage) chromaticity coordinates. A high color purity means the emission is closer to a monochromatic red color. bohrium.comiaea.org Co-doping with other ions, such as Bi³⁺ or alkali metals like Na⁺, can enhance the emission intensity and improve the color purity by modifying the crystal field around the Eu³⁺ ions and facilitating more efficient energy transfer. nih.gov For example, co-doping LaPO₄:Eu³⁺ with Na⁺ and Bi³⁺ was shown to improve the color purity from 32.5% to 90.6%. nih.gov Research continues to explore new host materials and doping strategies to develop red phosphors with high quantum yields, excellent thermal stability, and superior color purity for next-generation lighting and display technologies. nih.govnih.gov
| Host Material | Dopant/Co-dopant | Key Optimization Finding | Reference(s) |
| YV₁₋ₓPₓO₄ | Eu³⁺ | Partial (10%) replacement of V with P increases luminescence brightness. | mdpi.com |
| LaPO₄ | Eu³⁺, Na⁺, Bi³⁺ | Co-doping improves color purity from 32.5% to 90.6%. | nih.gov |
| GdPO₄ | Eu³⁺ | Increasing Gd³⁺ concentration enhances fluorescence and color purity. | iaea.org |
| Cs₃Gd₁₋ₓGe₃O₉ | Eu³⁺ | Exhibits non-concentration quenching, allowing for high Eu³⁺ doping and high efficiency. | nih.gov |
| LiM(PO₃)₃ (M=Ca, Sr) | Eu³⁺ | Achieves high color purity (95%) with CIE coordinates close to standard red. | bohrium.com |
Quantum Information Science: Optically Addressable Quantum Memory Platforms
Europium(III) (Eu³⁺) ions are prime candidates for building optically addressable quantum memory systems due to their long nuclear spin coherence times and well-shielded 4f electron optical transitions. acs.orgchemrxiv.orgresearchgate.net These properties allow for the faithful transfer of information between optical and spin qubits. chemrxiv.org Stoichiometric Eu³⁺ compounds, in particular, are being explored for creating dense quantum memory platforms. acs.orgchemrxiv.orgresearchgate.net
A critical requirement for such materials is an ultra-narrow inhomogeneous linewidth, a property that is challenging to achieve. acs.orgchemrxiv.orgresearchgate.net Researchers are investigating various Eu³⁺-containing compounds, with phosphates and iodates identified as promising chemical spaces for next-generation quantum memory systems. acs.orgchemrxiv.org The goal is to find environmentally stable materials with minimal defects. chemrxiv.org
One of the key challenges lies in the synthesis of these materials. For instance, attempts to create certain alkali-europium-phosphate compounds have resulted in the formation of more energetically favorable phases like this compound (EuPO₄). chemrxiv.org
Table 1: Promising Europium(III) Compounds for Quantum Memory
| Compound | Eu³⁺ Site Symmetry | Minimum Eu³⁺ Separation (Å) | Reported ⁵D₀ Lifetime | Key Features |
| EuP₅O₁₄ | C₁ | 5.19 | 2.5 ms (B15284909) (300 K) | Benchmark for inhomogeneous linewidth and optical coherence time. chemrxiv.org |
| Eu(PO₃)₃ | C₂ | 4.20 | 3.39 ms | Millisecond-scale optical lifetime. chemrxiv.org |
| Eu(IO₃)₃ | C₁ | 4.31 | 1.6 ms (4.2 K) | Millisecond-scale optical lifetime; avoids phosphate synthesis complexities. chemrxiv.org |
| EuPO₄ | C₁ | 4.05 | ~0.81 ms | Noticeable ⁵D₀ → ⁷F₀ transition at room temperature. chemrxiv.org |
| NaEuP₂O₇ | C₁ | 4.34 | - | Intense ⁵D₀ → ⁷F₀ peak. researchgate.net |
| CsEu(PO₃)₄ | C₁ | 6.53 | ~4.4 µs | Large Eu³⁺ separation. chemrxiv.org |
| NaEu(PO₃)₄ | C₁ | 5.86 | ~4.4 µs | Large Eu³⁺ separation. chemrxiv.org |
| *Note: The reported microsecond-scale lifetimes for CsEu(PO₃)₄ and NaEu(PO₃)₄ may be inaccurate, as other studies report millisecond lifetimes for similar compounds. chemrxiv.org |
Recent research has also led to the synthesis of new materials like the double perovskite halide Cs₂NaEuF₆, which is air-stable and surrounds the Eu³⁺ ion with mononuclidic elements, a desirable feature for minimizing inhomogeneous linewidth broadening. acs.orgchemrxiv.org The exploration of these materials provides new platforms to study the chemical effects on the inhomogeneous linewidth of quantum memory candidates. acs.orgchemrxiv.org
Photonic and Optoelectronic Devices
Coatings with UV-to-Red Conversion Properties
This compound and other europium-based materials are utilized for their ability to convert ultraviolet (UV) light into red light. rsc.orgbiotechniques.comsciencedaily.com This property is particularly valuable for applications such as coatings for greenhouses to enhance plant growth. rsc.orgbiotechniques.comsciencedaily.com While Eu³⁺ itself has narrow absorption bands, incorporating it into a host material that absorbs UV light and transfers the energy to the Eu³⁺ ion enhances the red emission. rsc.org
Researchers have developed thin-film coatings based on europium complexes that can be applied to plastic sheets. biotechniques.comsciencedaily.com These films absorb UV light and exhibit strong red luminescence, which can accelerate the growth of both vegetal plants and trees. sciencedaily.comresearchgate.net For example, Swiss chard grown under these films showed a 1.2-fold increase in height and a 1.4-fold increase in total biomass. researchgate.net The design of the light-emitting ion allows for the control of the emitted light color, suggesting the potential to optimize these films for different types of plants. biotechniques.com
Amorphous europium titanium phosphate thin films deposited by atomic layer deposition also demonstrate this UV-to-red conversion. rsc.org In these films, UV light is absorbed by the (TiO₆)⁸⁻ complex and then transferred to the Eu³⁺ ion, resulting in the characteristic red emission. rsc.org The inclusion of phosphate is thought to reduce the symmetry around the Eu³⁺ ion, which can increase the f-f transition rate and improve luminescence efficiency. rsc.org
Waveguide and Fiber Optic Applications
This compound-based materials are also investigated for their potential in waveguide and fiber optic applications. Phosphate glasses are a common host material for rare-earth ions in active integrated devices and lasers due to their high ion solubility and adjustable refractive indices. frontiersin.orgfrontiersin.org
Femtosecond laser writing is a technique used to create optical waveguides in rare-earth-doped materials like phosphate glass. frontiersin.orgfrontiersin.org This method allows for the fabrication of both planar and channel waveguides. frontiersin.org For instance, waveguides have been created in Er³⁺/Yb³⁺ co-doped phosphate glass, demonstrating guided-wave up-conversion luminescence. frontiersin.orgfrontiersin.org
In other research, an optical indium tin oxide (ITO) waveguide was used as a platform for an immunosensor employing fluorescent europium(III) chelate nanoparticle labels. nih.gov This demonstrates the potential of integrating europium-based materials into waveguide-based sensing applications. nih.gov The development of next-generation optical fiber sensors also includes hybrid coatings with materials like europium(III) oxide for the detection of specific ions. researchgate.net
Environmental Remediation: Ion-Exchange and Sorption of Trivalent Metal Ions
Layered metal(IV) phosphates, such as those of zirconium and titanium, have been extensively studied for their ion-exchange properties, particularly their high selectivity for trivalent cations. mdpi.com This makes them promising materials for environmental remediation, specifically for the separation of trivalent lanthanides and actinides from nuclear waste. mdpi.comarabjchem.orgcsic.es Europium(III) is often used as a chemical analogue for these trivalent heavy metals. arabjchem.orgcsic.esnih.gov
Zirconium(IV) phosphate (ZrP) has shown great selectivity for trivalent cations, with a higher preference for europium(III) over americium(III) under certain conditions. mdpi.com The practical ion-exchange capacity of ZrP for Eu³⁺ in a column experiment was determined to be 0.10 mmol/g. mdpi.com The sorption of trivalent lanthanide ions like Eu³⁺ onto mineral surfaces such as boehmite increases dramatically in the presence of phosphate anions. acs.org This suggests that adsorbed phosphate can facilitate the immobilization of these ions. acs.org
Similarly, α-titanium(IV) phosphate (α-TiP) has been investigated for Eu³⁺ sorption. arabjchem.orgcsic.es While Eu³⁺ uptake is limited to the surface of α-TiP, its retention is significantly enhanced when α-TiP is intercalated with propylamine (B44156) (α-TiPPr). arabjchem.orgcsic.es This enhancement is due to an ion-exchange process within the interlayer space of the layered titanium phosphate. arabjchem.orgcsic.es This process involves the exchange of propylammonium cations with hexahydrated europium(III) species. arabjchem.org
The sorption of Eu³⁺ onto titanium pyrophosphate has also been studied, with the mechanism involving initial surface diffusion followed by chemisorption, leading to the formation of inner-sphere bidentate surface complexes. nih.gov
Table 2: Europium(III) Sorption and Ion-Exchange Data
| Material | Conditions | Eu³⁺ Uptake/Capacity | Mechanism |
| α-Zirconium phosphate | Column experiment | 0.10 mmol/g | Ion-exchange |
| α-Titanium phosphate (α-TiP) | Batch experiment | Limited to surface | Surface sorption |
| Propylamine-intercalated α-TiP (α-TiPPr) | Batch experiment | Significantly enhanced | Interlayer ion-exchange |
| Titanium pyrophosphate | Batch experiment | Max. capacity: 0.6 mg/g | Surface diffusion and chemisorption |
Catalysis
Europium(III) complexes have demonstrated catalytic activity, particularly in the hydrolysis of phosphate diesters. nih.govusp.br This is relevant to the cleavage of RNA and DNA. nih.govusp.brosti.gov
Isostructural mononuclear complexes of europium(III) and terbium(III) have shown high activity in the hydrolysis of the substrate 2,4-bis(dinitrophenyl)phosphate. nih.govusp.br The catalytic behavior proceeds in two stages, with the first being dependent on the complex concentration. nih.govusp.br Under mild conditions, a dinuclear species with a hydroxo group is suggested to be the most prominent catalyst. nih.govusp.br These complexes were also found to be active in the cleavage of plasmid DNA through a hydrolytic mechanism. nih.govusp.br
The binding of phosphate diesters to lanthanide(III) macrocyclic complexes is a key step in the catalytic process. osti.gov Studies with a Eu(III) complex of the tetramide macrocyclic ligand TCMC, however, did not show binding to diethyl phosphate under the tested conditions. osti.gov This highlights the importance of the specific ligand environment in designing effective catalysts.
Future Research Directions and Emerging Trends in Europium Iii Phosphate Research
Exploration of Novel Synthesis Pathways for Nanostructured Materials with Tailored Morphologies
The morphology of EuPO₄ nanomaterials plays a crucial role in determining their optical and chemical properties. Consequently, a significant area of future research is dedicated to exploring new synthesis methods that allow for precise control over the size, shape, and dimensionality of these materials.
Current research has demonstrated the feasibility of various synthesis techniques, including sol-gel processes, hydrothermal methods, and extraction-pyrolytic approaches. researchgate.netresearchgate.net For instance, nanocrystalline EuPO₄ with particle sizes ranging from 5 to 40 nm has been successfully synthesized via precipitation from aqueous solutions. researchgate.net Another promising approach involves the exfoliation of layered metal phosphates, such as α-titanium phosphate (B84403), followed by functionalization with Eu(III) ions. csic.esuniovi.es This method offers a pathway to creating luminescent layered ultra-nanoparticles. csic.esuniovi.es
Future efforts will likely focus on refining these methods and developing new ones to achieve even greater control over nanoparticle morphology. The goal is to produce monodisperse nanoparticles with specific shapes (e.g., spheres, rods, plates) to optimize their performance in applications like bioimaging and sensing. nih.gov
In-depth Characterization of Surface Chemistry and Interfacial Phenomena for Enhanced Functionality
The surface of EuPO₄ is the primary interface for its interaction with the surrounding environment, making its chemistry a critical factor in its functionality. Future research will delve deeper into understanding and engineering the surface properties of EuPO₄ to enhance its performance in various applications.
Studies have already shown that the introduction of europium into phosphate materials can alter their surface acidity. ugr.es Furthermore, the interaction of Eu(III) with phospholipid vesicles has been shown to be dependent on the nature of the phospholipid, with Eu(III) binding to the phosphate moiety. nih.gov Understanding these interactions at a molecular level is crucial for applications in drug delivery and bi-sensing.
Future investigations will likely employ advanced surface-sensitive techniques to probe the surface chemistry of EuPO₄ in greater detail. This will enable the rational design of surface modifications to improve properties such as biocompatibility, catalytic activity, and sensing selectivity. nih.gov For instance, the study of dynamic interfacial tension during Eu(III) extraction provides insights into the reaction mechanism at the liquid-liquid interface. researchgate.net
Rational Design and Synthesis of Hybrid and Multifunctional Composites (e.g., Magnetic-Luminescent Materials)
Combining the unique luminescent properties of EuPO₄ with other functionalities, such as magnetism, is a rapidly growing area of research. The development of hybrid and multifunctional composites opens up new possibilities for advanced applications in fields like theranostics and targeted drug delivery.
A prime example of such a composite is a magnetic-luminescent material, which can be achieved by coating iron oxide nanoparticles with a silica (B1680970) shell derivatized with a Eu(III) complex. rsc.org These materials can be directed by an external magnetic field while simultaneously providing a fluorescent signal for imaging. rsc.org
Future research will focus on the rational design and synthesis of a wider range of hybrid materials. This includes exploring different combinations of materials and developing novel synthetic strategies to ensure the seamless integration of multiple functionalities. The goal is to create highly sophisticated materials with tailored properties for specific applications.
Advanced Understanding of Complex Energy Transfer Pathways and Luminescence Quenching Mechanisms
The efficiency of EuPO₄'s luminescence is governed by complex energy transfer processes and is susceptible to quenching by various factors. A deeper understanding of these mechanisms is essential for designing more efficient and stable luminescent materials.
Research has shown that energy transfer can occur between Eu³⁺ and other rare-earth ions, such as Tb³⁺ and Er³⁺, in a phosphate glass matrix, with the mechanism often being electric dipole-dipole in nature. researchgate.netbohrium.com The luminescence of Eu³⁺ can be quenched by the presence of other ions, like Cu²⁺, through non-radiative energy transfer. mdpi.com Another quenching mechanism involves the back transfer of energy from the excited state of europium to the ligand or a charge transfer state.
Future studies will utilize advanced spectroscopic techniques, such as time-resolved photoluminescence and femtosecond transient absorption spectroscopy, to map the complete intramolecular energy transfer processes in europium complexes. nih.govkyushu-u.ac.jp This will provide a "full picture" of energy transfer, from initial photoexcitation to final relaxation, enabling the rational design of materials with minimized quenching and maximized luminescence quantum yields. nih.gov
Synergistic Application of Theoretical and Experimental Methodologies for Material Discovery and Optimization
The combination of theoretical modeling and experimental investigation offers a powerful approach for accelerating the discovery and optimization of EuPO₄-based materials. Computational methods can provide valuable insights into the structural, electronic, and optical properties of these materials, guiding experimental synthesis and characterization efforts.
Density functional theory (DFT) has been successfully used to study the structural and electronic properties of Eu³⁺-doped lead phosphate glasses, revealing the atomic disorder and amorphization caused by the dopant. bohrium.com Theoretical tools have also been employed to calculate the photoluminescent properties of europium systems and to model ligand field effects in anhydrous europium(III) phosphates. kyushu-u.ac.jpresearchgate.net These theoretical studies complement experimental findings from techniques like FTIR spectroscopy. researchgate.net
The future of EuPO₄ research will see an even greater synergy between theory and experiment. Advanced computational models will be used to predict the properties of novel EuPO₄-based materials before they are synthesized, enabling a more targeted and efficient approach to material design. This will be particularly important for exploring the vast parameter space of multicomponent systems and for understanding complex phenomena at the atomic level.
Investigation of Eu(III) Phosphate in Extreme Environments (e.g., nuclear waste applications, high temperature, radiation)
The robustness of EuPO₄ makes it a promising candidate for applications in extreme environments, such as in the immobilization of nuclear waste and in high-temperature settings. Understanding its behavior under these harsh conditions is crucial for realizing its full potential in these demanding applications.
Phosphate-based materials are known for their good chemical and thermal stability. researchgate.net Studies have shown that lead-zinc-phosphate glasses can serve as efficient storage materials for nuclear waste. mdpi.com Furthermore, inorganic ion exchangers like zirconium phosphate have been investigated for the separation of trivalent actinides and lanthanides in nuclear fuel reprocessing, demonstrating their stability in strong acids and under high radiation doses. mdpi.comhelsinki.fi The thermal stability of EuPO₄-based phosphors is a key factor for their use in applications like white LEDs. researchgate.net Annealing europium titanium phosphate thin films at high temperatures has been shown to dramatically increase their photostability, although excessive temperatures can lead to luminescence quenching. rsc.org
Future research will focus on systematically evaluating the performance and stability of EuPO₄ under a wide range of extreme conditions. This will involve in-situ characterization techniques to monitor structural and chemical changes at high temperatures and under intense radiation fields. The insights gained from these studies will be critical for the development of next-generation materials for nuclear waste management and other high-performance applications.
Q & A
Q. What are the established methods for synthesizing Europium(III) phosphate in solid-state reactions?
this compound can be synthesized via solid-state reactions using precursors like europium(III) oxide (Eu₂O₃) and ammonium dihydrophosphate (NH₄H₂PO₄). A typical protocol involves:
- Mixing stoichiometric ratios of Eu₂O₃ and NH₄H₂PO₄.
- Heating to 600°C at 50°C/h and holding for 10 hours to ensure intermediate phase formation.
- Regrinding the powder and annealing at 1000°C for 15 hours to achieve crystallinity . Alternative methods include sol-gel synthesis, where EuCl₃ is complexed with ligands (e.g., 1,10-phenantroline) and incorporated into silica matrices for nanomaterial applications .
Q. How can Europium(III) concentrations be quantified in phosphate-containing biological systems?
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is widely used due to its low detection limits (~ppb range). For speciation analysis in plant studies, Eu(III) is often added at high concentrations (e.g., 5 mM) to overcome detection thresholds. Low-phosphate growth media (e.g., Hoagland solution) are employed to minimize competitive ligand interactions . Colorimetric methods using Eu(III)-complexes (e.g., Eu(acac)₃) can also detect phosphate ions via luminescence quenching, with sensitivity enhanced by optimizing ligand design .
Q. What are the stability and decomposition products of this compound under laboratory conditions?
this compound is stable under ambient conditions but decomposes at high temperatures (>1000°C) into europium oxides (Eu₂O₃) and phosphorus oxides (P₄O₁₀). Handling requires:
- Nitrile gloves and chemical goggles to prevent skin/eye contact.
- Local exhaust ventilation to avoid inhalation of fine powders .
Advanced Research Questions
Q. How does the local coordination environment of Eu(III) in phosphate matrices influence photoluminescence efficiency?
The luminescence of Eu(III) arises from f-f transitions, which are highly sensitive to ligand field symmetry. In phosphate glasses or complexes, ligands act as "antennas," absorbing UV light and transferring energy to Eu(III) via intersystem crossing. For example:
Q. What computational models are used to predict Eu(III) sorption mechanisms onto phosphate compounds?
Surface complexation models, such as the Constant Capacitance Model (CCM), are applied to simulate sorption isotherms. For example:
Q. How do competing anions (e.g., phosphate) affect Eu(III) adsorption in environmental systems?
Phosphate ions enhance Eu(III) adsorption on activated carbon by forming ternary surface complexes. Key findings include:
- At pH 5, phosphate increases adsorption capacity by 40% via ligand-assisted binding.
- Coexisting cations (e.g., Ca²⁺) reduce adsorption due to competitive ion exchange . Graphene oxide functionalized with Eu(III) also shows mutual enhancement in phosphate and Eu(III) removal, with maximum capacities of 89.2 mg/g and 105.4 mg/g, respectively .
Q. What solvent extraction methods enable efficient separation of Eu(III) from aqueous solutions?
Bis(2-ethylhexyl) phosphate (P204) in kerosene achieves >95% Eu(III) extraction at optimal conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
